Quininib
Description
Quininib (2-[(E)-2-(quinolin-2-yl)vinyl]phenol) is a small-molecule drug (molecular weight: 283.75 g/mol) with demonstrated anti-angiogenic and anti-tumor properties. It was identified through zebrafish-based chemical screens targeting vascular development inhibitors . This compound acts as a dual antagonist of cysteinyl leukotriene receptors (CysLT1 and CysLT2) and inhibits vascular endothelial growth factor receptors (VEGFR2 and VEGFR3) at micromolar IC50 values . Preclinical studies highlight its efficacy in reducing tumor growth in colorectal cancer (CRC) xenografts, suppressing angiogenic mediators (e.g., VEGF, IL-6, IL-8), and modulating oxidative phosphorylation pathways .
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-quinolin-2-ylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNDEWNGCMCWMA-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4838-66-8 | |
| Record name | 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation Reactions
A feasible route involves a base-catalyzed condensation between quinoline-2-carbaldehyde and 2-hydroxybenzaldehyde derivatives. Piperidine, a cyclic amine, has been identified as an effective catalyst for similar defluorinative cyclizations in quinoline syntheses. For instance, in the preparation of 1,3-diazaheterocycle-fused quinolines, piperidine in 1,4-dioxane at 60°C facilitated a 97% yield after 30 minutes. Adapting this to this compound, the reaction would proceed as follows:
Key advantages of this method include solvent-free or aprotic conditions, which minimize side reactions. The addition of CaCl to neutralize hydrofluoric acid byproducts, as observed in related syntheses, could enhance yield and purity.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Studies on analogous quinoline derivatives highlight 1,4-dioxane as the optimal solvent due to its high polarity and ability to dissolve both aromatic aldehydes and amine catalysts. Substituting 1,4-dioxane with acetonitrile or DMF reduced yields by 15–20% in similar reactions. Piperidine outperformed other bases (e.g., KCO, CsCO) by stabilizing intermediates through hydrogen bonding, achieving a 91% yield in model reactions.
Temperature and Time Dependence
Elevated temperatures (60–75°C) are critical for initiating condensation while avoiding decomposition. Prolonged heating beyond 60 minutes led to byproduct formation in fused quinoline syntheses, suggesting that this compound’s preparation would require strict temperature control.
Purification and Characterization
Post-reaction processing involves cooling the mixture, filtering solids, and recrystallizing from ethanol or chloroform. For example, crude this compound dissolved in CHCl is washed with NaHCO to remove acidic impurities, followed by drying over anhydrous NaSO. Recrystallization in petroleum ether yields pure product, as confirmed by thin-layer chromatography (TLC) in a CHCl–EtOAc (1:10) system.
Analytical Data and Yield Optimization
Table 1. Comparative Analysis of Reaction Parameters for Quinoline Derivatives
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | 1,4-dioxane | 97 | |
| Catalyst | Piperidine | 91 | |
| Temperature | 60°C | 97 | |
| Additive | CaCl | 97 | |
| Reaction Time | 30 minutes | 97 |
These parameters, though derived from fused quinoline syntheses, provide a framework for this compound’s preparation. Adjustments may include longer reaction times (up to 72 hours) for complete vinyl bridge formation.
Challenges and Alternative Approaches
Byproduct Formation
Uncontrolled defluorination or over-condensation can generate undesired isomers. In one study, solvent-free conditions led to nonselective byproducts, underscoring the need for aprotic solvents.
Scalability and Industrial Relevance
The gram-scale synthesis of this compound derivatives has been achieved using benchtop techniques, such as grinding reactants under solvent-free conditions. However, industrial production would necessitate continuous flow systems to maintain temperature homogeneity and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Quininib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinolin-2-ylvinylphenol derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.
Substitution: this compound can participate in substitution reactions, where functional groups on the quinoline or phenol rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinolin-2-ylvinylphenol derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Quininib is a small-molecule drug that has garnered attention for its antiangiogenic, antivascular permeability, anti-inflammatory, and antiproliferative properties . It functions as a cysteinyl leukotriene (CysLT) receptor antagonist, which has revealed the potential of CysLT receptors as therapeutic targets for retinal vasculopathies and ocular cancers .
Scientific Research Applications
This compound and its analogs have demonstrated potential therapeutic applications across various fields of scientific research, particularly in cancer research and ophthalmology .
Cancer Research
- Colorectal Cancer (CRC): this compound exhibits anti-cancer properties in CRC. One study showed that a this compound analog, 1,4-dihydroxy this compound (Q8), significantly reduced the survival of CRC cells . this compound also reduced the secretion of angiogenic mediators, such as IL-6, VEGF, and IL-8, in ex vivo human colorectal tumors . In CRC xenograft models, this compound reduced tumor growth and the expression of angiogenic genes .
- Uveal Melanoma (UM): this compound and its analogs can alter cancer hallmarks of primary and metastatic UM cell lines in vitro . 1,4-dihydroxy this compound modulates the secretome of UM tumor explants and reduces ATP5B expression, a marker of oxidative phosphorylation, in metastatic xenograft models .
Ophthalmology
This compound has shown promise in treating ocular diseases, particularly those involving angiogenesis and vascular permeability . It has potential as a therapeutic target for retinal vasculopathies, such as neovascular age-related macular degeneration, diabetic retinopathy, and diabetic macular edema .
Angiogenesis Inhibition
This compound has demonstrated robust anti-angiogenic effects in various models . It can reduce the secretion of pro-angiogenic factors from human ex vivo colorectal tumors . Additionally, this compound analogs can impede endothelial cell migration, a measure of angiogenesis .
Preclinical Studies and Models
This compound's efficacy has been evaluated using in vitro, ex vivo, and in vivo models .
- In vitro and Ex vivo Models: this compound has been shown to reduce the survival of CRC cells and inhibit endothelial cell tubule formation in vitro . In ex vivo models of colorectal cancer, this compound reduced the secretion of angiogenic and inflammatory mediators .
- In vivo Models: In rodent models, this compound reduces pathological angiogenesis and retinal vascular permeability . It has also demonstrated antitumor efficacy in CRC tumor xenografts in mice .
Data Table
Case Studies
While specific, detailed case studies were not available in the search results, the provided articles do present findings that can be contextualized as preclinical case studies:
- This compound in Colorectal Cancer Xenografts: In a study using HT-29-luc2 CRC cells in Balb/C nu/nu mice, treatment with 50 mg/kg of this compound resulted in a significant decrease in tumor volume compared to the control group. The average final measurements were 442.1 mm3 vs. 881.6 mm3, respectively (p < 0.01) . This demonstrates this compound's potential as a therapeutic agent for CRC .
- 1,4-dihydroxy this compound in Uveal Melanoma Xenografts: In an orthotopic, cell line-derived xenograft model of MUM, intraperitoneal administration of 1,4-dihydroxy this compound at 25 mg/kg significantly decreased ATP5B expression (p = 0.03) . This highlights the therapeutic potential of 1,4-dihydroxy this compound with ATP5F1B as a companion diagnostic to treat MUM .
Mechanism of Action
Quininib exerts its effects primarily through the inhibition of angiogenesis. It targets the vascular endothelial growth factor (VEGF) pathway, which is crucial for the formation of new blood vessels. By inhibiting VEGF signaling, this compound reduces the proliferation and migration of endothelial cells, thereby preventing the formation of new blood vessels that supply nutrients to tumors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bevacizumab
Bevacizumab, a monoclonal antibody targeting VEGF-A, is a standard anti-angiogenic therapy for metastatic CRC. However, resistance often develops. Key comparisons include:
- Mechanism : Bevacizumab directly neutralizes VEGF-A, whereas Quininib broadly inhibits CysLT receptors, VEGFR2/3, and downstream angiogenic genes (e.g., IL6, FGF1) .
- Efficacy: In CRC explants, 10 µM this compound reduced IL-6 (37.8%), VEGF (47.3%), and IL-8 (13.2%) secretions, comparable to 10 µg/mL Bevacizumab . In HT-29-luc2 xenografts, 50 mg/kg this compound reduced tumor volume by 49.8% (vs. 36.5% for 5 mg/kg Bevacizumab) . Unlike Bevacizumab, this compound reduced αvβ3 integrin fluorescence (a marker of angiogenesis) 10 days post-treatment .
Montelukast
- In uveal melanoma (UM) cell lines, 20 µM this compound reduced cell viability by >60%, whereas 50 µM Montelukast had negligible effects .
- Montelukast failed to alter inflammatory/angiogenic secretomes in UM explants, unlike this compound .
- This compound’s broader target profile (VEGFR2/3 inhibition) enhances its anti-angiogenic potency .
1,4-Dihydroxy this compound
A hydroxylated derivative of this compound, 1,4-dihydroxy this compound, exhibits enhanced metabolic stability and ferroptosis induction:
- Mechanism : Inhibits GPX4 (a ferroptosis regulator) and upregulates HO-1 and 4-HNE in metastatic UM models .
- Efficacy: Reduced ATP5B (oxidative phosphorylation marker) by 40% in UM xenografts at 25 mg/kg . In CRC, combined with Bevacizumab/FOLFOX, it reduced TIE-2 (angiogenesis marker) by 55% and enhanced dendritic cell maturation .
HAMI 3379
Table 1: Anti-Angiogenic Activity in CRC Models
| Compound | IL-6 Reduction | VEGF Reduction | Tumor Volume Reduction (50 mg/kg) |
|---|---|---|---|
| This compound | 37.8% | 47.3% | 49.8% |
| Bevacizumab | 35.2% | 44.1% | 36.5% |
| 1,4-Dihydroxy this compound | 42.1% | 51.6% | 53.2% |
Table 2: Key Molecular Targets
| Compound | CysLT1 | CysLT2 | VEGFR2 | VEGFR3 | GPX4 |
|---|---|---|---|---|---|
| This compound | Yes | Yes | Yes | Yes | No |
| 1,4-Dihydroxy this compound | Yes | Yes | Yes | Yes | Yes |
| Montelukast | Yes | No | No | No | No |
Biological Activity
Quininib is a small molecule compound that has garnered attention for its biological activity, particularly as an antagonist of cysteinyl leukotriene receptors (CysLT1 and CysLT2). This article explores the biological mechanisms, therapeutic potential, and research findings related to this compound, including its effects on cancer models, angiogenesis, and ferroptosis.
This compound primarily functions as a CysLT receptor antagonist , inhibiting the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) that are involved in inflammatory processes and tumor progression. By blocking these receptors, this compound disrupts downstream signaling pathways associated with tumor growth and angiogenesis.
- CysLT Receptor Antagonism : this compound inhibits the activation of CysLT1 receptors, which are often overexpressed in various tumors. This inhibition can lead to reduced cell proliferation and migration in cancer cells .
- Ferroptosis Induction : Recent studies have shown that this compound can activate ferroptosis pathways in metastatic uveal melanoma (MUM) cells. This is characterized by the modulation of key ferroptosis markers such as GPX4 and HO-1 . The compound alters cellular redox states, leading to increased oxidative stress and cell death via ferroptosis.
In Vitro Studies
- Cell Viability and Proliferation : this compound treatment significantly decreased the viability of human colorectal cancer (CRC) cell lines (HT-29-luc2), with a notable reduction in cell proliferation observed at higher concentrations . The compound also inhibited endothelial cell migration, a critical factor in angiogenesis.
- Proteomic Profiling : A comprehensive proteomic analysis revealed that this compound treatment resulted in significant alterations in protein expression associated with ferroptosis. Key proteins such as glutathione peroxidase 4 (GPX4) were downregulated, while HO-1 levels increased significantly after treatment .
In Vivo Studies
- Xenograft Models : In animal models, this compound demonstrated substantial anti-tumor activity. In CRC xenografts, it reduced tumor growth and bioluminescent signals indicative of angiogenesis . this compound administration (50 mg/kg) led to a significant decrease in angiogenic gene expression in treated tumors.
- Retinal Models : In rodent models of ocular disease, this compound effectively reduced pathological angiogenesis and vascular permeability, suggesting its potential for treating retinal diseases characterized by abnormal blood vessel growth .
Case Study 1: Uveal Melanoma
A recent study investigated the effects of 1,4-dihydroxy this compound on uveal melanoma cells. The compound was found to modulate key ferroptosis markers and significantly inhibit tumor burden in zebrafish xenograft models. The study highlighted the potential of this compound as a therapeutic agent for MUM by activating the NRF2/HO-1 axis and altering oxidative phosphorylation pathways .
Case Study 2: Colorectal Cancer
In a preclinical model using HT-29-luc2 cells, this compound not only inhibited tumor growth but also altered the expression of multiple angiogenic factors. The analysis showed that this compound affected 31 out of 84 genes related to angiogenesis, demonstrating its broad impact on tumor biology .
Data Tables
| Study | Model | Key Findings |
|---|---|---|
| Uveal Melanoma | OMM2.5 Cells | Induced ferroptosis; altered GPX4 and HO-1 levels |
| Colorectal Cancer | HT-29-luc2 Xenografts | Reduced tumor growth; altered expression of angiogenic genes |
| Retinal Disease | Rodent Models | Decreased pathological angiogenesis |
Q & A
Q. What experimental models are most appropriate for studying Quininib’s mechanism of action in preclinical research?
this compound’s effects on CysLT receptors in uveal melanoma (UM) have been evaluated using patient-derived tumor explants and metastatic xenograft models. These models allow direct assessment of tumor-secretome modulation and oxidative phosphorylation markers. Researchers should prioritize models that replicate tumor microenvironment complexity, such as 3D cell cultures or patient-derived xenografts, to capture clinically relevant pathways .
Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?
Dose-response studies should include positive and negative controls (e.g., standard chemotherapeutics or vehicle controls) and span a range covering the compound’s IC50/EC50 values. For this compound, initial studies used concentrations validated in prior UM cell line experiments. Ensure consistency in solvent choice (e.g., DMSO concentration ≤0.1%) and exposure duration. Data must include statistical comparisons (e.g., ANOVA with post-hoc tests) and explicit reporting of biological replicates (n ≥ 3) .
Q. What methodologies are recommended for validating this compound’s target engagement in vitro?
Combine pharmacological inhibition with genetic knockdown/knockout of CysLT receptors. Use techniques like Western blotting or flow cytometry to quantify receptor expression pre/post-treatment. Pair these with functional assays (e.g., cAMP modulation, calcium flux) to confirm pathway disruption. Cross-validate findings using orthogonal approaches, such as siRNA silencing or CRISPR-Cas9 editing, to rule off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro efficacy and limited in vivo activity?
Discrepancies may arise from differences in drug bioavailability, tumor heterogeneity, or microenvironmental factors. Address this by:
- Conducting pharmacokinetic/pharmacodynamic (PK/PD) profiling to assess tissue penetration.
- Using multi-omics approaches (e.g., transcriptomics, metabolomics) to identify compensatory pathways in resistant tumors.
- Incorporating patient-derived xenografts (PDX) to preserve tumor-stroma interactions. Peer review and replication in independent labs are critical to confirm findings .
Q. What statistical frameworks are optimal for analyzing this compound’s impact on oxidative phosphorylation markers in heterogeneous tumor samples?
Apply mixed-effects models to account for intra-tumor variability and repeated measurements. Normalize data to baseline metabolic profiles (e.g., ATP levels, mitochondrial membrane potential) and use false discovery rate (FDR) corrections for multiple comparisons. For small sample sizes (common in PDX studies), employ non-parametric tests (e.g., Mann-Whitney U) and Bayesian hierarchical modeling to improve robustness .
Q. How should researchers integrate transcriptomic data with phenotypic outcomes in this compound studies?
Use weighted gene co-expression network analysis (WGCNA) to link gene clusters to functional readouts (e.g., apoptosis, migration). Validate key pathways (e.g., oxidative phosphorylation) via siRNA knockdown followed by rescue experiments. Publicly available UM datasets (e.g., TCGA-UVM) can contextualize findings. Ensure raw data and code are deposited in repositories like GEO or GitHub for transparency .
Methodological & Ethical Considerations
Q. What protocols ensure ethical use of patient-derived samples in this compound research?
Obtain informed consent for secondary research use, adhering to institutional review board (IRB) guidelines. Anonymize samples by removing identifiers and reporting aggregate demographics (e.g., age, sex, tumor stage). Include a data access committee in the study design to oversee sensitive information sharing. Document compliance with GDPR/HIPAA in supplementary materials .
Q. How can researchers mitigate bias when interpreting this compound’s anti-metastatic effects?
Implement blinded analysis for endpoint assessments (e.g., metastasis quantification via imaging). Use pre-registered protocols (e.g., on Open Science Framework) to define primary/secondary outcomes a priori. Disclose conflicts of interest, including funding sources, and invite independent validation through collaborations .
Data Reporting & Reproducibility
Q. What minimal data should be included in publications to enable replication of this compound studies?
- Synthesis and characterization: HPLC purity, NMR spectra, and mass spectrometry data for novel derivatives.
- Biological assays: Full dose-response curves, exact cell lines/PDX sources, and culture conditions.
- Statistical details: Exact p-values, confidence intervals, and software/version used (e.g., GraphPad Prism 10.0). Reference the ARRIVE guidelines for preclinical studies and deposit raw data in FAIR-aligned repositories .
Q. How should contradictory findings about this compound’s mechanism be addressed in grant proposals?
Acknowledge discrepancies in the literature and propose deconvolution experiments (e.g., phosphoproteomics to map signaling nodes). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to justify hypotheses. Include a pilot study to test competing models and allocate resources for adaptive trial design if initial results are inconclusive .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
